4-(Phenylthio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide
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Overview
Description
4-(phenylsulfanyl)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is a sulfur-containing heterocyclic compound. This compound is part of a broader class of sulfur-containing heterocycles known for their diverse biological activities and synthetic utility
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(phenylsulfanyl)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiochalcones with suitable dienophiles in a hetero-Diels–Alder reaction . This reaction is carried out in tetrahydrofuran (THF) solution at elevated temperatures (around 60°C) to yield the desired bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(phenylsulfanyl)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone groups back to sulfides.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-(phenylsulfanyl)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing heterocycles.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(phenylsulfanyl)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione involves its interaction with specific molecular targets and pathways. For instance, in Alzheimer’s disease research, the compound has been shown to reduce the expression of inflammatory markers such as TNF-α, COX-2, and iNOS . This reduction in inflammation helps improve synaptic function and memory retrieval in animal models.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-4H-thiopyran-4-ones: These compounds share a similar sulfur-containing heterocyclic structure and have been studied for their antitumor and antibacterial activities.
Thioxopyrimidines: These compounds also contain sulfur atoms and exhibit diverse biological activities, including antioxidant and antiviral properties.
Uniqueness
4-(phenylsulfanyl)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H12O2S3 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
4-phenylsulfanyl-3,4-dihydro-2H-thieno[2,3-b]thiopyran 1,1-dioxide |
InChI |
InChI=1S/C13H12O2S3/c14-18(15)9-7-11-12(6-8-16-13(11)18)17-10-4-2-1-3-5-10/h1-6,8,12H,7,9H2 |
InChI Key |
RLGRKHMSNPMMNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C2=C1C(C=CS2)SC3=CC=CC=C3 |
Origin of Product |
United States |
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